molecular formula C13H15NO3 B14576596 1H-Indole-3-carboxylic acid, 2-ethoxyethyl ester CAS No. 61698-95-1

1H-Indole-3-carboxylic acid, 2-ethoxyethyl ester

Cat. No.: B14576596
CAS No.: 61698-95-1
M. Wt: 233.26 g/mol
InChI Key: BLCQPSSMSYLUTI-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxylic acid, 2-ethoxyethyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1H-Indole-3-carboxylic acid, 2-ethoxyethyl ester typically involves the esterification of 1H-Indole-3-carboxylic acid with 2-ethoxyethanol. This reaction is often catalyzed by acidic or basic catalysts under reflux conditions. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1H-Indole-3-carboxylic acid, 2-ethoxyethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Indole-3-carboxylic acid, 2-ethoxyethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid, 2-ethoxyethyl ester involves its interaction with various molecular targets. Indole derivatives can bind to receptors and enzymes, modulating their activity. For example, they may act as agonists or antagonists at specific receptors, influencing cellular pathways and physiological responses .

Comparison with Similar Compounds

1H-Indole-3-carboxylic acid, 2-ethoxyethyl ester can be compared with other indole derivatives such as:

Each of these compounds has unique properties and applications, making this compound a valuable compound for research and industrial applications.

Properties

CAS No.

61698-95-1

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-ethoxyethyl 1H-indole-3-carboxylate

InChI

InChI=1S/C13H15NO3/c1-2-16-7-8-17-13(15)11-9-14-12-6-4-3-5-10(11)12/h3-6,9,14H,2,7-8H2,1H3

InChI Key

BLCQPSSMSYLUTI-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

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